BenchChemオンラインストアへようこそ!

Gabaculine

Neuroscience Epilepsy Models In Vivo Pharmacology

Gabaculine (5-amino-1,3-cyclohexadiene-1-carboxylic acid) is a naturally occurring, mechanism-based irreversible inhibitor of GABA aminotransferase (GABA-T) with a Ki of 2.9 µM. Unlike weaker, reversible alternatives (e.g., γ-acetylenic GABA, IC50 > 1 mM), its suicide inhibition ensures complete enzyme inactivation at low concentrations (1 µM). In rodent models, a single 37 mg/kg dose achieves a 200% increase in brain GABA and a 30V electroconvulsive threshold increase. It also inhibits ornithine aminotransferase with nanomolar affinity (Ki=2.1 nM), with a single 50 mg/kg dose suppressing OAT for >24 hours. This potency and irreversibility make it the definitive probe for GABA-T active-site titration, acute in vivo GABA elevation studies, and human GABA-T assay validation. Procure from authenticated suppliers to ensure the precise, mechanism-defined activity required for reproducible, high-impact research.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 87980-11-8
Cat. No. B7761507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabaculine
CAS87980-11-8
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1C(C=CC=C1C(=O)[O-])[NH3+]
InChIInChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
InChIKeyKFNRJXCQEJIBER-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.6 [ug/mL] (The mean of the results at pH 7.4)
5.9 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





Gabaculine (CAS 87980-11-8): A Potent, Irreversible GABA Transaminase Inhibitor for Neuroscience and Enzyme Research


Gabaculine (5-amino-1,3-cyclohexadiene-1-carboxylic acid; CAS 87980-11-8) is a naturally occurring neurotoxin first isolated from Streptomyces toyocaensis [1]. It is a conformationally constrained analog of γ-aminobutyric acid (GABA) that acts as an irreversible, mechanism-based (suicide) inhibitor of GABA aminotransferase (GABA-T) [2]. This compound is a critical research tool in neuroscience, enzymology, and epilepsy models due to its ability to profoundly elevate brain GABA levels.

Gabaculine vs. Generic GABA-T Inhibitors: Why Substitution Without Careful Consideration Can Compromise Research Validity


While several compounds are classified as GABA-T inhibitors, they exhibit profound differences in potency, selectivity, and mechanism of action. Simple substitution can lead to misleading or null results. Gabaculine is an irreversible suicide inhibitor [1], whereas other compounds may act reversibly or target different enzymes. Critically, the choice of biological system is paramount: inhibitor sensitivity can vary by orders of magnitude between species (e.g., human vs. bacterial enzymes) [2]. Therefore, selecting the appropriate inhibitor for a specific experimental model requires careful consideration of these quantifiable differences to ensure data relevance and reproducibility.

Quantitative Differentiation of Gabaculine from its Closest Analogs: A Head-to-Head Evidence Guide


Gabaculine Exhibits 50x Higher Potency than Ethanolamine O-Sulphate (EOS) in Elevating Seizure Threshold

In a direct comparative study assessing anticonvulsant efficacy in mice, gabaculine required a significantly lower dose to achieve a 30V increase in electroconvulsive threshold compared to the alternative GABA-T inhibitor ethanolamine O-sulphate (EOS) [1]. Gabaculine produced this effect at 37 mg/kg i.p., while EOS required 1,440 mg/kg i.p., demonstrating a 38.9-fold greater potency for gabaculine in this standard seizure model [1].

Neuroscience Epilepsy Models In Vivo Pharmacology

Gabaculine's Superior GABA Elevation in Brain Tissue Compared to Ethanolamine O-Sulphate (EOS)

At equieffective doses for raising the electroconvulsive threshold, gabaculine induces a substantially greater increase in total brain GABA content than ethanolamine O-sulphate (EOS) [1]. Gabaculine treatment resulted in a 200% increase in brain GABA, while EOS only elevated GABA levels by 70% from baseline under the same experimental paradigm [1]. This indicates a more profound effect on GABAergic tone.

Neuroscience Biochemistry Neurochemistry

Potency Advantage: Gabaculine's 2.9 µM Ki for GABA-T Contrasts with Weaker IC50 Values of Analog γ-Acetylenic GABA

Gabaculine demonstrates a high affinity for its primary target, GABA transaminase (GABA-T), with a reported inhibition constant (Ki) of 2.9 µM [1]. In contrast, the structurally related analog γ-acetylenic GABA exhibits significantly weaker inhibition of GABA-T, with reported IC50 values greater than 1 mM [2]. This represents a >344-fold difference in potency, confirming gabaculine as a far more effective GABA-T inhibitor at the molecular level.

Enzymology Biochemical Assays Inhibitor Profiling

Differential Off-Target Profile: Gabaculine Spares GAD Unlike γ-Acetylenic GABA

In a comparative study, gabaculine did not interfere with the activity of glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis [1]. In contrast, γ-acetylenic GABA significantly decreased GAD activity, indicating a dual inhibition of both GABA synthesis and degradation [1]. This makes gabaculine a more selective tool for studying the specific consequences of blocking GABA catabolism without confounding effects on its synthesis.

Enzymology Selectivity Mechanism of Action

Species-Specific Sensitivity: Gabaculine's Activity on Human vs. Bacterial GABA-T Differs from Vigabatrin

The use of human target enzymes is critical for translational research. A 2021 study directly compared the sensitivity of recombinant human GABA-T and bacterial GABA-T to two inhibitors [1]. Human GABA-T was found to be 70-fold more sensitive to vigabatrin than the bacterial enzyme [1]. While a direct 70-fold sensitivity factor is not reported for gabaculine in this study, the publication explicitly demonstrates a difference in sensitivity between the two enzymes to both inhibitors, underscoring that inhibitor potency is not conserved across species [1].

Enzymology Drug Discovery Assay Development

Gabaculine's Ultra-High Affinity for Ornithine Aminotransferase (OAT): A Distinct Research Application

Beyond its role as a GABA-T inhibitor, gabaculine displays exceptionally high affinity for ornithine aminotransferase (OAT), a distinct enzyme involved in ornithine metabolism [1]. It acts as a potent suicide inhibitor of OAT with a reported Ki of 2.1 nM, as determined in an assay using human recombinant OAT [1]. In vivo, a single 50 mg/kg dose of gabaculine suppresses OAT activity in mouse brain and liver for over 24 hours [2].

Enzymology Metabolism Structural Biology

Optimal Scientific Applications of Gabaculine Based on Quantitative Evidence


In Vivo Epilepsy and Seizure Research Requiring Potent GABA Elevation

Gabaculine is the preferred choice for acute in vivo studies in rodents aiming to robustly increase brain GABA levels. As evidenced by direct comparison, it achieves a 200% increase in GABA levels and a 30V electroconvulsive threshold increase at a dose of 37 mg/kg [1]. This makes it a potent tool for investigating the role of GABA in seizure suppression, neuroprotection, and behavioral pharmacology, offering a more pronounced effect than alternatives like EOS [1].

Enzymology Studies on GABA-T Using a High-Potency, Irreversible Probe

For biochemical characterization of GABA-T, gabaculine is a superior probe due to its mechanism-based irreversible inhibition and high affinity (Ki = 2.9 µM) [1]. This contrasts sharply with weaker, reversible inhibitors like γ-acetylenic GABA (IC50 > 1 mM) [2]. Its potency ensures complete enzyme inactivation at low concentrations (e.g., 1 µM) [3], making it ideal for active-site titration, kinetic studies, and pre-incubation assays to abolish GABA-T background activity.

Research on Human GABA-T and Drug Discovery Assay Development

When developing assays with human GABA-T, the use of a validated human enzyme source is critical due to differential sensitivity across species [1]. Gabaculine serves as a benchmark irreversible inhibitor to characterize and validate the activity of newly synthesized or purified human GABA-T preparations. Its established profile on the human enzyme [1] allows researchers to benchmark their assays and confirm the expected pharmacological response of the human target, which is essential for reliable high-throughput screening campaigns.

Investigating Ornithine Metabolism and Urea Cycle Disorders

Gabaculine is a uniquely potent tool for studying ornithine aminotransferase (OAT) due to its nanomolar affinity (Ki = 2.1 nM) [1]. This makes it suitable for experiments requiring acute and sustained OAT inhibition, such as investigating the metabolic consequences of elevated ornithine levels in models of gyrate atrophy or hyperornithinemia. A single 50 mg/kg dose provides >24 hours of OAT suppression in vivo [2], allowing for convenient experimental timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gabaculine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.